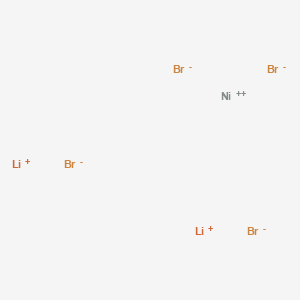
Dilithium;nickel(2+);tetrabromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium;nickel(2+);tetrabromide, also known as dilithium tetrabromonickelate(II), is a coordination compound containing a nickel ion surrounded by four bromide ions in a tetrahedral arrangement. The chemical formula for this compound is Li₂NiBr₄. It forms a dark blue solution in tetrahydrofuran and is known for its unique structural and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilithium tetrabromonickelate(II) can be synthesized by reacting nickel bromide with lithium bromide in a suitable solvent such as water or methanol. The reaction typically involves mixing the two salts in the solvent, followed by the addition of a coordinating solvent like tetrahydrofuran to form the desired complex .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) involves the use of high-purity nickel bromide and lithium bromide. The reaction is carried out in large reactors with precise control over temperature and solvent conditions to ensure the formation of the desired product. The resulting solution is then purified and concentrated to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium tetrabromonickelate(II) undergoes various chemical reactions, including:
Substitution Reactions: One or more bromide ions can be replaced by other ligands such as triphenylphosphine, resulting in the formation of different nickel complexes.
Oxidation-Reduction Reactions: The nickel ion in the compound can participate in redox reactions, changing its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) include triphenylphosphine, bromobenzene, and various solvents like tetrahydrofuran and dichloroethane. Reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures .
Major Products
Major products formed from reactions with dilithium tetrabromonickelate(II) include various substituted nickel complexes, such as triphenylphosphinetribromonickelate and other tetrahedral nickelates .
Aplicaciones Científicas De Investigación
Dilithium tetrabromonickelate(II) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dilithium tetrabromonickelate(II) involves the coordination of the nickel ion with bromide ligands, which influences its electronic properties and reactivity. The compound can interact with various molecular targets, including organic substrates and other metal ions, through coordination and redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dilithium tetrabromonickelate(II) include:
Tetrafluoronickelates: Nickel complexes with four fluoride ions.
Tetrachloronickelates: Nickel complexes with four chloride ions.
Tetraiodonickelates: Nickel complexes with four iodide ions.
Tetracyanonickelates: Nickel complexes with four cyanide ions.
Uniqueness
What sets dilithium tetrabromonickelate(II) apart from these similar compounds is its specific coordination environment and the unique electronic transitions it exhibits. The presence of bromide ligands results in distinct absorption bands in the visible and near-infrared regions, making it particularly useful in spectroscopic studies .
Propiedades
Fórmula molecular |
Br4Li2Ni |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
dilithium;nickel(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
AVJDNPHXGKKFIA-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].[Ni+2].[Br-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



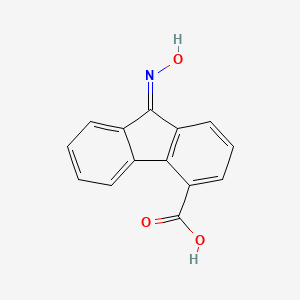
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)
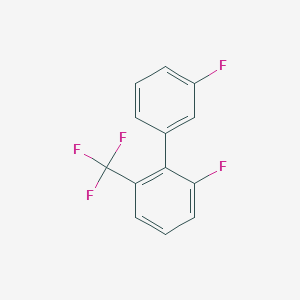
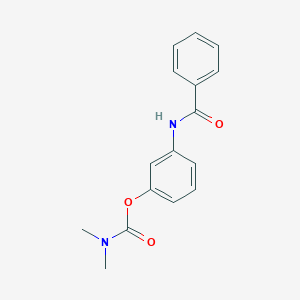
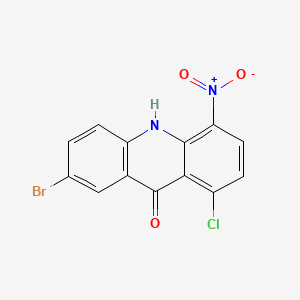
![6-methyl-3-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14121482.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B14121483.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14121489.png)
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
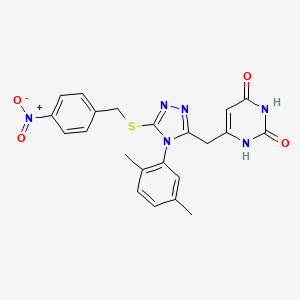
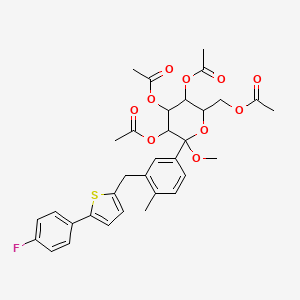
![2-[2-(2-Cyanoethylamino)phenyl]ethyl benzoate](/img/structure/B14121528.png)
